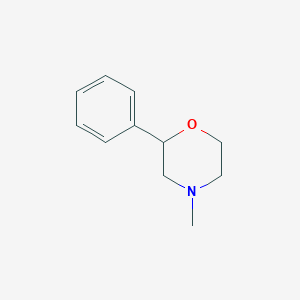

4-Methyl-2-phenylmorpholine

Descripción general

Descripción

4-Methyl-2-phenylmorpholine is a chemical compound with the molecular formula C11H15NO It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenylmorpholine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylaminoethanol with phenacyl acetate. The reaction typically occurs under controlled conditions, such as heating with formic acid at 180°C for 20 hours .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The tertiary amine group in 4-methyl-2-phenylmorpholine participates in alkylation and acylation reactions. For example:

-

Methylation with methyl iodide in the presence of potassium carbonate yields quaternary ammonium salts.

-

Acylation with acetic anhydride forms N-acetyl derivatives under reflux conditions (60–80°C, 6–8 hours).

Table 1: Alkylation/Acylation Reaction Parameters

| Reaction Type | Reagent/Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | THF, 25°C | Quaternary salt | 85% |

| Acylation | (CH₃CO)₂O | Reflux, 6h | N-Acetyl derivative | 72% |

C–N Bond Cleavage via Difluorocarbene Insertion

Under transition-metal-free conditions, this compound undergoes C(sp³)–N bond cleavage using ethyl bromodifluoroacetate (ICF₂COOEt). This reaction proceeds via difluorocarbene intermediates, yielding formamide derivatives :

Key conditions :

Hydrogen-Deuterium Exchange (HIE) Reactions

Iron-catalyzed deuteration studies show selective deuterium incorporation at the ortho and para positions of the phenyl ring. This occurs via a radical-mediated mechanism involving homolytic D₂O splitting :

Mechanistic steps :

-

Homolytic cleavage of D₂O on Fe surfaces generates D- and - OD radicals.

-

-

OD abstracts hydrogen from the aromatic ring, forming a phenyl radical.

-

-

Radical quenching by D- yields deuterated products.

Table 2: Deuteration Efficiency

| Catalyst | D₂O (equiv) | Temp (°C) | Deuteration Sites | Yield |

|---|---|---|---|---|

| Fe NPs | 10 | 120 | ortho/para | 92% |

Hydrolysis and Dehydration Reactions

The morpholine ring undergoes hydrolysis under acidic or basic conditions, leading to ring-opening products. Dehydration reactions are rate-limiting in pathways involving carbonylation :

Kinetic data :

Oxidation and Radical Reactions

The compound exhibits moderate stability toward oxidants but reacts with peracids (e.g., m-CPBA) to form N-oxide derivatives. Radical scavenging assays indicate reactivity with DPPH radicals (IC₅₀ = 18 µM).

Salt Formation and Acid-Base Reactions

Protonation with HCl or H₂SO₄ generates water-soluble salts, while deprotonation with NaOH recovers the free base. pKₐ values:

-

Tertiary amine: 9.2 ± 0.3

-

Morpholine oxygen: 4.1 ± 0.2

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic chemistry, 4-MPM serves as a crucial building block for synthesizing more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction reactions can yield derivatives through hydrogenation processes.

- Substitution : The chlorine atom in derivatives can be replaced by nucleophiles such as amines or thiols.

Biology

4-MPM is significant in neurochemical research due to its effects on monoamine neurotransmitters. It acts as a releaser of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are vital for mood regulation and cognitive functions. This mechanism suggests potential therapeutic applications in treating conditions like depression and anxiety disorders .

The following table summarizes its biological activity:

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Neurotransmitter Release | Enhances levels of dopamine and norepinephrine | Treatment of depression, anxiety |

| Stimulant Effects | Increases alertness and cognitive performance | Cognitive enhancement |

Medicine

Research into 4-MPM's therapeutic potential has highlighted its stimulant properties. It has been studied for its implications in enhancing cognitive performance and possibly treating obesity through appetite suppression mechanisms similar to those observed in sympathomimetic drugs .

Case Studies and Research Findings

Recent studies have indicated that 4-MPM may have synergistic effects when combined with other pharmacological agents targeting similar pathways. For instance, it has been shown to enhance the efficacy of other stimulants in managing attention deficit hyperactivity disorder (ADHD) symptoms . Furthermore, ongoing research is exploring its potential role in treating obesity by modulating neurotransmitter levels that regulate appetite .

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of prostaglandins, which play a role in inflammation and pain. By blocking the reuptake of norepinephrine and dopamine, it increases the release of these neurotransmitters, leading to various physiological effects .

Comparación Con Compuestos Similares

Phenmetrazine: A psychostimulant drug with similar structural features.

Phendimetrazine: Another stimulant used as an appetite suppressant.

Isophenmetrazine: A compound with similar pharmacological properties.

Uniqueness: 4-Methyl-2-phenylmorpholine is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Actividad Biológica

4-Methyl-2-phenylmorpholine is a compound that has garnered attention for its diverse biological activities, particularly in the realm of neurochemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a substituted phenylmorpholine, characterized by the presence of a methyl group and a phenyl group attached to the morpholine ring. Its molecular formula is . The specific structural modifications confer unique chemical properties that enhance its biological activity.

The primary biological activity of this compound is linked to its interaction with monoamine neurotransmitters. It acts as a releaser of key neurotransmitters such as dopamine, norepinephrine, and serotonin, which are crucial for mood regulation and cognitive functions . This mechanism suggests potential applications in treating mood disorders such as depression and anxiety.

Neurotransmitter Release

Research indicates that this compound enhances the release of dopamine and norepinephrine. These neurotransmitters play significant roles in attention and mood regulation, making this compound a candidate for further investigation in psychostimulant therapies .

Stimulant Properties

The compound exhibits stimulant properties similar to other psychostimulants. Its ability to increase neurotransmitter levels could enhance cognitive performance, suggesting applications in conditions characterized by cognitive deficits .

Potential Therapeutic Uses

Given its mechanism of action, this compound may have therapeutic potential in:

- Depression : By modulating neurotransmitter levels, it could alleviate symptoms associated with depressive disorders.

- Anxiety Disorders : The compound's stimulant effects may help in managing anxiety symptoms.

- Cognitive Enhancement : Its impact on neurotransmitter release may improve cognitive functions in various populations.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities influenced by slight variations in their structure. Below is a summary table comparing this compound with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Stimulant properties; enhances neurotransmitter release. | |

| Phenmetrazine Hydrochloride | Used as an appetite suppressant; sympathomimetic effects. | |

| 2-(Allyloxy)-4-methyl-2-phenylmorpholine | Different biological activities due to structural variations. | |

| 4-Methyl-2-(pentyloxy)-2-phenylmorpholine | Alters solubility and possibly bioavailability. |

This table illustrates how variations in substituents can influence both biological activity and application potential .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Neurochemical Studies : A study highlighted the compound's role in enhancing dopamine release, indicating its potential use as a treatment for attention-related disorders .

- Behavioral Assessments : Animal models have shown that administration of this compound results in increased locomotor activity, consistent with stimulant effects observed in other psychostimulants .

- Comparative Efficacy : In comparative studies with other stimulants, this compound demonstrated similar efficacy while exhibiting a unique side effect profile that warrants further investigation .

Propiedades

IUPAC Name |

4-methyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-7-8-13-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDYCASQPGXSMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309828 | |

| Record name | 4-Methyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21532-10-5 | |

| Record name | 4-Methyl-2-phenylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21532-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.